3,4-Dibromo-5-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

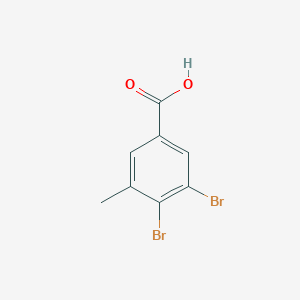

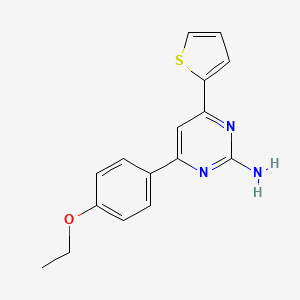

“3,4-Dibromo-5-methylbenzoic acid” is an organic compound. It is a derivative of benzoic acid, which has two bromine atoms and one methyl group attached to the benzene ring . The molecular formula of this compound is C8H6Br2O2 .

Molecular Structure Analysis

The molecular structure of “3,4-Dibromo-5-methylbenzoic acid” consists of a benzene ring with two bromine atoms, one methyl group, and a carboxylic acid group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.

Scientific Research Applications

Synthetic Chemistry

3,4-Dibromo-5-methylbenzoic acid and its derivatives find applications in synthetic chemistry. For instance, Gauna, Cobice, and Awruch (2008) synthesized alkyl 4,5-dibromo-2-methylbenzoate derivatives from related dibromo-methylbenzene compounds using catalytic amounts of NBS as a radical initiator (Gauna, Cobice, & Awruch, 2008). Such chemical transformations highlight the potential of 3,4-dibromo-5-methylbenzoic acid in creating novel chemical entities.

Biomedical Research

In biomedical research, derivatives of 3,4-dibromo-5-methylbenzoic acid are explored for various biological activities. Do et al. (2022) investigated lichen-derived monoaromatic compounds for their antimicrobial and enzyme inhibition properties. They isolated compounds like 3,5-dihydroxy-4-methylbenzoic acid and further modified them through bromination to enhance their biological activities (Do et al., 2022). This research suggests the potential of 3,4-dibromo-5-methylbenzoic acid derivatives in pharmacological applications.

Material Science

In material science, the use of 3,4-dibromo-5-methylbenzoic acid derivatives in the formation of coordination polymers and networks is notable. Varughese and Pedireddi (2005) demonstrated the formation of supramolecular assemblies involving 3,5-dinitro-4-methylbenzoic acid with Pr(III) through hydrogen bond-mediated open-frame networks (Varughese & Pedireddi, 2005). Such studies indicate the utility of 3,4-dibromo-5-methylbenzoic acid derivatives in developing new materials with unique properties.

Solvent Transfer and Model Studies

Research involving the Abraham model correlations for solute transfer also features derivatives of 3,4-dibromo-5-methylbenzoic acid. Hart et al. (2015) determined solubilities for various benzoic acid derivatives, including 3,5-dinitro-2-methylbenzoic acid, in 2-methoxyethanol, contributing to our understanding of solute-solvent interactions (Hart et al., 2015). Such studies are crucial in fields like pharmaceuticals and chemical engineering, where solute transfer properties are essential.

Safety and Hazards

The safety data sheet for a related compound, “Methyl 3,5-dibromo-4-methylbenzoate”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Similar precautions may be necessary for “3,4-Dibromo-5-methylbenzoic acid”, but specific safety data should be consulted.

Mechanism of Action

Mode of Action

It’s known that benzoic acid derivatives can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the target molecules, thereby altering their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dibromo-5-methylbenzoic acid . These factors could include pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by storage conditions .

properties

IUPAC Name |

3,4-dibromo-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRJUIVLTQLJAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromo-5-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)

![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)